molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide

Cat. No. B2453960
CAS RN: 896699-18-6
M. Wt: 296.35
InChI Key: KWTCVMNQVOPACT-UHFFFAOYSA-N
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Description

“4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which includes “this compound”, can be achieved through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

Scientific Research Applications

Anticancer Activity

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide and its derivatives have been extensively studied for their potential as anticancer agents. A study by Shao et al. (2014) reported that 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related to the compound , exhibited significant antiproliferative activities against various human cancer cell lines. These compounds were found to inhibit the PI3K/AKT/mTOR pathway, a crucial target in cancer therapy (Shao et al., 2014). Additionally, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds similar to this compound, and found that these had significant anticancer activity, particularly against HT29 and HCT116 cell lines (Nowak et al., 2015).

Antiviral Properties

Selvam et al. (2007) explored the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using a microwave technique. These compounds demonstrated efficacy against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This suggests that derivatives of this compound could potentially possess similar antiviral activities (Selvam et al., 2007).

Synthesis and Transformations

Research has also focused on the synthesis and transformation of quinazolinone derivatives. For instance, Ozaki et al. (1983) discussed the synthesis of various 4(1H)-quinazolinones, including methodologies that could be applicable to the synthesis of this compound (Ozaki et al., 1983). Gavin et al. (2018) described a one-step synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, which could be relevant for the efficient synthesis of similar compounds (Gavin et al., 2018).

Antibacterial Activity

Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluated their antibacterial and antifungal activities. This research implies that this compound derivatives could also possess significant antibacterial properties (Patel et al., 2010).

Future Directions

Quinazoline and quinazolinone derivatives have broad applications in the biological, pharmaceutical, and material fields . The development of novel classes of antibacterial agents is a significant target in medicinal chemistry due to the emergence of drug resistance . Therefore, the future direction could involve further investigation of this compound and its derivatives as potential drug molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in ethanol and add 2-chloro-3-formylquinazoline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

896699-18-6

Molecular Formula

C15H12N4OS

Molecular Weight

296.35

IUPAC Name

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide

InChI

InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21)

InChI Key

KWTCVMNQVOPACT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N

solubility

not available

Origin of Product

United States

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